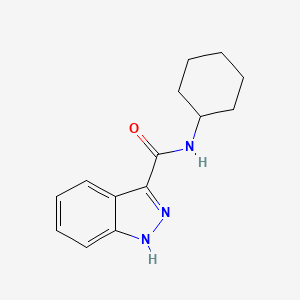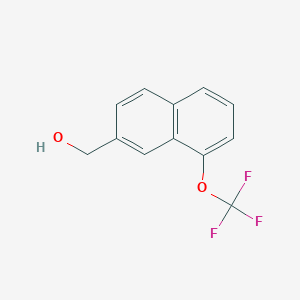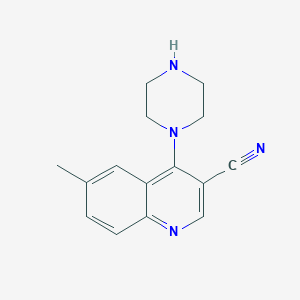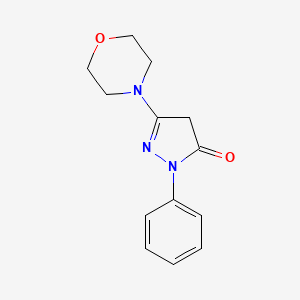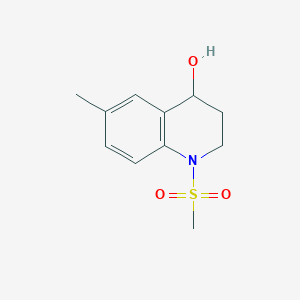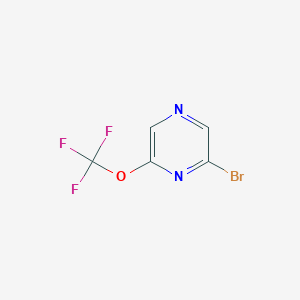![molecular formula C13H11NO4 B11867111 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one CAS No. 5876-28-8](/img/structure/B11867111.png)
7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hidroxi-8-metoxi-9-metilfuro[2,3-b]quinolin-4(9H)-ona es un compuesto orgánico complejo que pertenece a la familia de los alcaloides de la quinolina. Este compuesto se caracteriza por su estructura única de furoquinolina, que es una fusión de un anillo de furano con un esqueleto de quinolina. Es conocido por sus posibles actividades biológicas y ha sido objeto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Hidroxi-8-metoxi-9-metilfuro[2,3-b]quinolin-4(9H)-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de sales de bromuro de metil piridinio 3-cumarinoil con 2-acetil-furo[2,3-b]quinolina en presencia de acetato de sodio bajo condiciones de ácido acético a reflujo . Este método permite la formación de la estructura de furoquinolina deseada a través de una serie de reacciones de condensación y ciclización.
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para 7-Hidroxi-8-metoxi-9-metilfuro[2,3-b]quinolin-4(9H)-ona no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y el empleo de reactores a gran escala para garantizar una producción eficiente y rentable.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Hidroxi-8-metoxi-9-metilfuro[2,3-b]quinolin-4(9H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina, lo que podría conducir a la formación de derivados de dihidroquinolina.
Sustitución: Los grupos metoxi e hidroxilo en la estructura de furoquinolina pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes como el etanol o el ácido acético y catalizadores para facilitar las reacciones.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción podría producir derivados de dihidroquinolina. Las reacciones de sustitución pueden dar lugar a una variedad de compuestos de furoquinolina funcionalizados.
Aplicaciones Científicas De Investigación
Química: Sirve como intermedio sintético para la preparación de derivados de quinolina más complejos.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades infecciosas.
Industria: Se puede utilizar en la síntesis de varios productos químicos industriales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 7-Hidroxi-8-metoxi-9-metilfuro[2,3-b]quinolin-4(9H)-ona implica su interacción con objetivos moleculares y vías específicas. La estructura de quinolina del compuesto le permite intercalar con el ADN, lo que potencialmente inhibe la replicación y transcripción del ADN. Además, sus grupos funcionales pueden interactuar con enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
7-Metoxi-9-metilfuro[2,3-b]-quinolina-4,5,8(9H)-triona: Un intermedio sintético utilizado en la síntesis de alcaloides.
7-Metoxi-6-metilfuro[2,3-b]quinolina: Otro alcaloide de quinolina con posibles actividades biológicas.
Singularidad
7-Hidroxi-8-metoxi-9-metilfuro[2,3-b]quinolin-4(9H)-ona es único debido a sus grupos funcionales específicos y las actividades biológicas resultantes. Su combinación de grupos hidroxilo, metoxi y metilo en la estructura de furoquinolina lo distingue de otros compuestos similares, lo que podría conducir a interacciones únicas con objetivos biológicos y diferentes potenciales terapéuticos.
Propiedades
Número CAS |
5876-28-8 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3 |
Clave InChI |
GMBAFOWISMOROU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)

